Lyxonic acid Lyxonic acid D-lyxonic acid is a lyxonic acid that has D-configuration. It has a role as a plant metabolite. It is a conjugate acid of a D-lyxonate. It is an enantiomer of a L-lyxonic acid.
Brand Name: Vulcanchem
CAS No.: 28223-40-7
VCID: VC0534264
InChI: InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m1/s1
SMILES: C(C(C(C(C(=O)O)O)O)O)O
Molecular Formula: C5H10O6
Molecular Weight: 166.13 g/mol

Lyxonic acid

CAS No.: 28223-40-7

Cat. No.: VC0534264

Molecular Formula: C5H10O6

Molecular Weight: 166.13 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lyxonic acid - 28223-40-7

Specification

CAS No. 28223-40-7
Molecular Formula C5H10O6
Molecular Weight 166.13 g/mol
IUPAC Name (2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid
Standard InChI InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m1/s1
Standard InChI Key QXKAIJAYHKCRRA-UZBSEBFBSA-N
Isomeric SMILES C([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O
SMILES C(C(C(C(C(=O)O)O)O)O)O
Canonical SMILES C(C(C(C(C(=O)O)O)O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Configuration and Stereochemistry

Lyxonic acid (C₅H₁₀O₆) is a tetrahydroxypentanoic acid with four hydroxyl groups and a carboxylic acid functional group. Its IUPAC name, (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid, reflects the stereochemical arrangement of its chiral centers . The L-enantiomer adopts the (2R,3R,4S) configuration, while the D-form is its mirror image. The compound’s backbone derives from lyxose, a pentose sugar, through oxidation of the aldehyde group to a carboxyl group.

Table 1: Key Chemical Properties of L-Lyxonic Acid

PropertyValueSource
Molecular formulaC₅H₁₀O₆
Average molecular weight166.13 g/mol
Monoisotopic mass166.047738042 Da
SMILES notationOCC@HC@@HC@@HC(O)=O
CAS Registry Number4172-43-4

Physical and Spectroscopic Characteristics

Lyxonic acid is a water-soluble compound, consistent with its polar functional groups. Its infrared (IR) spectrum exhibits broad O-H stretches (3200–3600 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) from the carboxylic acid group . Nuclear magnetic resonance (NMR) data reveal distinct signals for its four hydroxyl protons (δ 4.0–5.5 ppm) and the anomeric proton (δ 3.8 ppm) .

Biological Occurrence and Metabolic Roles

Endogenous Production in Organisms

L-Lyxonic acid is classified as a primary metabolite, directly involved in physiological processes such as energy production and biosynthesis . It has been detected in human urine and rat metabolomes, though quantitative data remain limited . Its presence suggests a role in pentose phosphate pathway offshoots or antioxidant defense mechanisms, akin to other sugar acids like ascorbic acid .

Enantiomeric Excess in Meteorites

The D-enantiomer of lyxonic acid has been identified in carbonaceous meteorites such as Murchison and Murray, with significant enantiomeric excesses (ee) observed . For instance, D-lyxonic acid in the Murchison meteorite exhibits an ee of ~18%, contrasting with racemic mixtures of related sugar alcohols . This asymmetry mirrors the L-enantiomer dominance in biological amino acids, hinting at abiotic processes that could have seeded Earth’s homochirality .

Synthesis and Detection Methods

Abiotic Formation Pathways

Meteoritic D-lyxonic acid likely forms via photochemical reactions in interstellar ices, where ultraviolet irradiation induces chiral selectivity in precursor molecules like glycolaldehyde . Laboratory simulations using ice analogs (H₂O, CH₃OH, NH₃) under space-like conditions have replicated such enantiomeric excesses, supporting this hypothesis .

Analytical Techniques for Identification

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to detect lyxonic acid in biological fluids, leveraging hydrophilic interaction chromatography (HILIC) for polar compound retention .

  • Gas Chromatography (GC): Employed for meteoritic samples after derivatization (e.g., silylation) to enhance volatility .

  • X-ray Crystallography: Resolved the absolute configuration of synthetic L-lyxonic acid, confirming its (2R,3R,4S) stereochemistry .

Implications for Prebiotic Chemistry and Astrobiology

Chirality Transfer to Early Earth

The delivery of meteoritic D-sugar acids to primordial Earth could have biased local prebiotic synthesis toward D-enantiomers, explaining the prevalence of D-ribose in RNA and other biological sugars . This hypothesis is bolstered by the stability of lyxonic acid under simulated early Earth conditions (pH 5–7, 25°C) .

Role in Proto-Metabolic Networks

Lyxonic acid’s hydroxyl and carboxyl groups make it a potential participant in metal-ion-catalyzed reactions, such as the formation of peptide bonds or phosphorylated compounds. Its iron(III) complexes, for example, exhibit redox activity analogous to citric acid cycle intermediates .

Research Frontiers and Unanswered Questions

Quantifying Metabolic Fluxes

Future studies using isotopic labeling (e.g., ¹³C-glucose tracers) could map lyxonic acid’s biosynthetic pathways in mammals, clarifying its relationship to disorders like diabetes or oxidative stress .

Interstellar Medium Surveys

Upcoming missions like the James Webb Space Telescope (JWST) may identify lyxonic acid precursors in protoplanetary disks, testing its proposed photochemical origin .

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